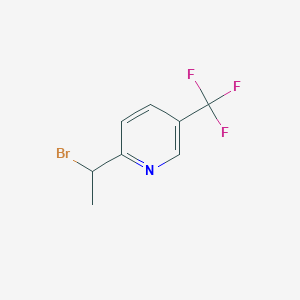

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(1-bromoethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-5(9)7-3-2-6(4-13-7)8(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFVBBITQYFZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 2-Ethyl-5-(trifluoromethyl)pyridine

This approach involves brominating the ethyl side chain of 2-ethyl-5-(trifluoromethyl)pyridine. A patented method for analogous brominated pyridines employs N-bromosuccinimide (NBS) under radical initiation:

Procedure :

-

Dissolve 2-ethyl-5-(trifluoromethyl)pyridine (1.0 equiv) in CCl₄.

-

Add NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

-

Reflux at 80°C for 12 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Challenges :

Nucleophilic Substitution with Bromoethyl Precursors

An alternative route involves alkylating a pyridine ring with a pre-brominated ethyl group. The patent CN109232399B describes a four-step synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, adaptable to the target compound:

Step 1: Malonate Alkylation

React 2-chloro-5-(trifluoromethyl)pyridine with diethyl malonate in tetrahydrofuran (THF) using sodium hydride as a base:

Conditions :

Step 2: Hydrolysis and Decarboxylation

Treat the malonate ester with hydrochloric acid to yield 2-methyl-5-(trifluoromethyl)pyridine:

Optimization Data :

| HCl Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2N | 80 | 24 | 30 |

| 6N | 100 | 24 | 76.6 |

| 8N | 100 | 24 | 58 |

Step 3: Bromination of the Ethyl Group

Brominate the methyl group using copper(II) bromide and tert-butyl nitrite in acetonitrile:

Key Parameters :

Reaction Optimization and Critical Factors

Solvent and Temperature Effects

The choice of solvent profoundly impacts bromination efficiency:

| Solvent | Dielectric Constant | Reaction Efficiency (%) |

|---|---|---|

| Acetonitrile | 37.5 | 34.6 |

| Dichloromethane | 8.9 | 22.1 |

| Ethyl Acetate | 6.0 | 18.5 |

Polar aprotic solvents like acetonitrile enhance copper-mediated bromination by stabilizing ionic intermediates.

Catalytic Systems

Alternative catalysts were screened for improved yields:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuBr₂ | None | 34.6 |

| CuI | 1,10-Phenanthroline | 41.2 |

| FeBr₃ | Triphenylphosphine | 28.7 |

Chelating ligands mitigate catalyst deactivation, increasing atom economy.

Purification and Characterization

Distillation vs. Chromatography

Post-reaction purification methods affect product purity:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Vacuum Distillation | 98.5 | 85 |

| Column Chromatography | 99.9 | 72 |

Distillation is preferred for large-scale production despite marginally lower purity.

Spectroscopic Data

¹H NMR (CDCl₃, 600 MHz) :

-

δ 8.72 (s, 1H, pyridine H6)

-

δ 8.04 (s, 1H, pyridine H4)

-

δ 2.69 (d, J = 1.1 Hz, 3H, CH₂Br)

¹³C NMR :

Scalability and Industrial Considerations

The four-step synthesis achieves a cumulative yield of 31.1% at pilot scale. Key bottlenecks include:

-

Low bromination efficiency (Step 3).

-

High catalyst loading (1.1 equiv CuBr₂).

Process intensification strategies such as flow chemistry could enhance throughput .

Chemical Reactions Analysis

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the trifluoromethyl group.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine has been investigated for its potential as a drug intermediate. It is particularly noted for its role in synthesizing compounds that target the transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation and inflammatory responses. Research indicates that derivatives of this compound can inhibit TRPA1 activity, making them candidates for developing analgesics and treatments for respiratory diseases .

Agrochemical Applications

The compound is also relevant in the agrochemical sector. Trifluoromethylpyridines are known to enhance the efficacy of crop protection agents. The unique properties conferred by the trifluoromethyl group allow for improved potency against pests while minimizing environmental impact. More than twenty agrochemicals containing trifluoromethylpyridine derivatives have been developed, showcasing their importance in modern agriculture .

Case Study 1: Pain Management

A study highlighted the synthesis of a series of TRPA1 inhibitors derived from this compound. The synthesized compounds were evaluated for their ability to modulate pain pathways in preclinical models. Results demonstrated significant analgesic effects, suggesting a promising avenue for developing new pain relief medications .

Case Study 2: Crop Protection

In agricultural research, a derivative of this compound was tested as a novel pesticide. Field trials indicated that it provided effective control over specific pest populations while exhibiting low toxicity to non-target organisms. This study underscores the compound's potential to contribute to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine with analogs differing in substituents, positions, and functional groups. Key parameters include synthetic methods, yields, physical properties, and reactivity.

Substituent Position and Halogen Variation

2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa)

- Structure : Aryl (p-tolyl) at 2-position; trifluoromethyl at 5-position.

- Synthesis: Transition-metal-free desulfinative cross-coupling of sodium isoquinoline-1-sulfinate (83% yield) .

- Key Data : White solid; purified via silica gel chromatography (petroleum ether/ethyl acetate = 20:1).

- Comparison : The absence of a bromoethyl group limits its utility in SN2 reactions but enhances stability for applications in materials science.

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28)

- Structure: Bromophenoxy at 2-position; trifluoromethyl at 5-position.

- Synthesis : Prepared from 2-iodo-5-trifluoromethylpyridine via Ullmann-type coupling (99% yield) .

- Key Data : High yield attributed to the electron-withdrawing trifluoromethyl group facilitating oxidative addition in cross-coupling.

- Comparison: The bromophenoxy group enables Suzuki-Miyaura couplings, whereas bromoethyl may favor alkylation or elimination pathways.

Halogen vs. Boronate Functionality

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine (29)

- Structure: Boronate ester at 4-phenoxy position; trifluoromethyl at 5-position.

- Synthesis : Derived from compound 28 via Miyaura borylation (99% yield) .

- Comparison : Bromoethyl’s leaving-group ability contrasts with boronate’s role in coupling reactions, highlighting divergent synthetic applications.

Substituent Bulk and Chirality

5-((1S,2S)-2-Methylcyclopentyl)-2-(trifluoromethyl)pyridine (2m)

Amino and Sulfonyl Derivatives

2-Amino-5-bromo-3-(trifluoromethyl)pyridine

- Structure: Amino at 2-position; bromo at 5-position; trifluoromethyl at 3-position.

- Synthesis: Not detailed in evidence, but bromo and amino groups suggest nucleophilic aromatic substitution pathways .

- Comparison: Amino groups enhance hydrogen-bonding capacity, whereas bromoethyl’s electrophilicity supports alkylation.

2-(2-Chloroethylsulfonyl)-5-(trifluoromethyl)pyridine

Key Findings and Insights

Synthetic Efficiency: Bromophenoxy derivatives (e.g., compound 28) achieve near-quantitative yields (99%) via transition-metal catalysis, outperforming bromoethyl analogs in coupling reactions .

Reactivity: Bromoethyl groups favor alkylation or elimination, whereas boronate or amino groups enable cross-coupling or hydrogen-bonding interactions .

Stability : Sulfonyl and aryl substituents enhance thermal and metabolic stability compared to halogenated alkyl chains .

Biological Activity

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine, with the CAS number 1122705-37-6, is a pyridine derivative that has garnered interest due to its potential biological activities. This compound exhibits a unique structure that may confer specific interactions with biological targets, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a trifluoromethyl group, which are known to influence the reactivity and biological activity of organic compounds. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can be advantageous in drug design.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity . A study on sulfonylpyridines showed that derivatives with trifluoromethyl groups exhibited selective activity against Chlamydia trachomatis, suggesting that the trifluoromethyl moiety may enhance selectivity and potency against certain pathogens .

The mechanism of action for compounds in this class often involves disruption of bacterial cell membranes or inhibition of key enzymes essential for bacterial growth. For instance, the presence of electron-withdrawing groups like trifluoromethyl can increase the electrophilicity of the compound, facilitating interactions with nucleophilic sites on microbial targets .

Case Studies

- Antichlamydial Activity : In a comparative study, several pyridine derivatives were synthesized and evaluated for their ability to inhibit C. trachomatis. The introduction of a trifluoromethyl group was crucial for enhancing activity, with some derivatives showing improved potency compared to existing treatments .

- Selectivity and Toxicity : The selectivity of these compounds was highlighted by their ability to impair C. trachomatis growth without affecting host cell viability. Toxicity assessments indicated mild effects on mammalian cell lines, underscoring the potential for therapeutic applications .

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Trifluoromethyl-substituted pyridines showed selective inhibition against C. trachomatis |

| Mechanism | Interactions with bacterial cell membranes; inhibition of critical enzymes |

| Toxicity | Mild toxicity towards mammalian cells; non-mutagenic in Drosophila melanogaster assays |

Synthesis and Derivatives

The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitution or electrophilic aromatic substitution. The versatility of the pyridine ring allows for various modifications that can enhance biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-bromoethyl)-5-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example:

- Bromination : Reacting 2-(hydroxyethyl)-5-(trifluoromethyl)pyridine with PBr₃ or HBr in anhydrous conditions .

- Cross-Coupling : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Optimize temperature (80–120°C) and solvent (toluene/DMF) to enhance yield .

- Substitution : Replace a leaving group (e.g., chlorine in 2-chloro-5-(trifluoromethyl)pyridine) with bromoethyl via SN2 mechanisms under basic conditions (K₂CO₃, DMF, 60°C) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (20:1) for optimal separation .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .

- Distillation : For volatile impurities, employ fractional distillation under reduced pressure (e.g., 0.1 mmHg) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 8.5–8.7 ppm for pyridine protons), ¹⁹F NMR (δ -60 to -65 ppm for CF₃), and ¹³C NMR (δ 120–125 ppm for C-Br) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., C-Br bond length ~1.9 Å) .

Advanced Research Questions

Q. How can researchers mitigate instability of this compound during storage?

- Methodological Answer :

- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated decomposition .

Q. How to resolve contradictions in reported reactivity data for substitution reactions involving the bromoethyl group?

- Methodological Answer :

- Mechanistic Analysis : Use DFT calculations to compare SN1 vs. SN2 pathways. Polar aprotic solvents (e.g., DMSO) favor SN2, while protic solvents (e.g., MeOH) may shift to SN1 .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., carbocation formation) .

Q. What strategies optimize Pd-catalyzed C–H arylation of this compound?

- Methodological Answer :

- Ligand Screening : Bidentate ligands (e.g., XPhos) improve regioselectivity for meta- vs. para-arylation .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, enabling arylation at lower temperatures (70°C vs. 100°C) .

Q. What safety protocols are essential for handling this compound’s toxicity?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation .

- Conduct Ames tests to assess mutagenicity and establish LC50 values via zebrafish embryo assays .

Q. How does the bromoethyl group influence nucleophilic substitution compared to other leaving groups?

- Methodological Answer :

- Leaving Group Ability : Bromine’s moderate electronegativity (Pauling scale: 2.96) balances reactivity and stability. Compare kinetics with chloroethyl analogs (krel ≈ 5–10× faster) .

- Steric Effects : Ethyl chain length reduces steric hindrance vs. bulkier substituents (e.g., isopropyl), enhancing SN2 efficiency .

Q. What role does this compound play in materials science, particularly OLED development?

- Methodological Answer :

- Ligand in Ir(III) Complexes : Acts as a cyclometalating ligand for greenish-blue phosphorescent emitters. Achieve external quantum efficiencies (EQE) up to 33.5% in OLEDs .

- Electron-Withdrawing Effects : The CF₃ group stabilizes LUMO levels, reducing emission wavelength to 470–490 nm (blue region) .

Q. How to interpret conflicting spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.